2-Chloro-4-methylpyridine-5-boronic acid

Beschreibung

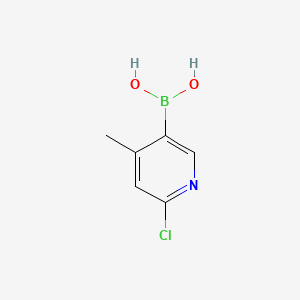

2-Chloro-4-methylpyridine-5-boronic acid (CAS 913836-08-5) is a boronic acid derivative with the molecular formula C₆H₇BClNO₂ and a molecular weight of 171.39 g/mol. This compound features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 4, and a boronic acid (-B(OH)₂) group at position 5 (Figure 1). It serves as a critical intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to construct biaryl motifs in pharmaceuticals and agrochemicals . Its commercial availability (>98% purity) and stability under standard reaction conditions make it a valuable reagent in medicinal chemistry .

Eigenschaften

IUPAC Name |

(6-chloro-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDMMWUUIMJRAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657068 | |

| Record name | (6-Chloro-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-08-5 | |

| Record name | B-(6-Chloro-4-methyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloro-4-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-4-methylpyridine-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Overview:

- Starting Material: 2-Chloro-4-methylpyridine

- Boron Source: Bis(pinacolato)diboron (B2Pin2)

- Catalyst: Palladium complexes such as Pd(dppf)Cl2 or Pd(OAc)2

- Base: Potassium acetate (KOAc)

- Solvent: Dimethyl sulfoxide (DMSO), or other polar aprotic solvents

- Temperature: Typically 80–120°C

- Reaction Type: Suzuki-Miyaura cross-coupling

Reaction Mechanism:

The palladium catalyst facilitates the oxidative addition of the halogenated pyridine, followed by transmetalation with B2Pin2, and reductive elimination yields the boronic acid derivative.

Research Findings & Data:

| Parameter | Conditions | Yield & Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(OAc)2 | High efficiency in polar solvents |

| Boron Source | Bis(pinacolato)diboron (B2Pin2) | Commercially available, stable |

| Base | Potassium acetate (KOAc) | Ensures high conversion |

| Solvent | DMSO, DMF, or Dioxane | Solvent choice affects yield and purity |

| Temperature | 80–120°C | Elevated temperature promotes reaction completion |

| Purification | Recrystallization or column chromatography | Ensures purity ≥95% |

This method is favored for its high selectivity, operational simplicity, and scalability, making it suitable for both laboratory and industrial production.

Industrial-Scale Synthesis via Continuous Flow Borylation

Scaling up laboratory procedures, industrial synthesis employs continuous flow reactors to enhance reaction efficiency and control over parameters, reducing reaction times and improving yields.

Process Highlights:

- Reactor Design: Microreactors with controlled temperature and mixing

- Reaction Conditions: Similar to batch processes but optimized for flow

- Advantages: Increased safety, consistent product quality, and scalability

Research Findings:

A patent discloses that continuous flow borylation of halogenated pyridines, including 2-chloro-4-methylpyridine, achieves yields exceeding 85% with high purity, reducing solvent waste and reaction time.

Alternative Methods and Variations

While palladium-catalyzed borylation remains the gold standard, alternative approaches include:

- Electrophilic Borylation: Less common, involving direct borylation using boron halides under harsh conditions.

- Metal-Free Borylation: Emerging methods using photoredox catalysis, but currently limited in scope and scale.

Key Considerations for Preparation

| Aspect | Details |

|---|---|

| Reaction Atmosphere | Inert atmosphere (nitrogen or argon) to prevent oxidation of boronic acids |

| Moisture Sensitivity | Boronic acids are sensitive to moisture; dry solvents and anhydrous conditions are essential |

| Purity Control | Use of chromatographic techniques or recrystallization to achieve ≥95% purity |

| Storage Conditions | Store at 0–6°C in airtight, amber vials under inert gas to prevent degradation |

Research Findings and Data Tables

Table 1: Summary of Preparation Parameters

| Method | Catalyst | Boron Source | Solvent | Temperature (°C) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Palladium-catalyzed borylation | Pd(dppf)Cl2 | B2Pin2 | DMSO | 80–120 | 80–95 | Most common, scalable, high purity |

| Continuous flow borylation | Pd(OAc)2, SPhos | B2Pin2 | Dioxane | 80–100 | >85 | Industrial scale, efficient |

| Electrophilic borylation | Boron halides | BCl3 or BBr3 | Chlorinated solvents | Harsh | Variable | Less common, limited scope |

Research Findings:

- The palladium-catalyzed borylation method is extensively validated, with yields typically ranging from 80% to 95% under optimized conditions.

- Purity levels are maintained above 95% through recrystallization and chromatography.

- Industrial adaptations have demonstrated the feasibility of continuous flow processes, significantly improving throughput and product consistency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-methylpyridine-5-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or reduction to yield boronic acids.

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.

Major Products:

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.

Boronic Esters: Resulting from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

2-Chloro-4-methylpyridine-5-boronic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its boronic acid functionality enables the formation of stable complexes with biomolecules, which enhances drug efficacy. This compound has been particularly noted for its role in developing anti-cancer agents, where it exhibits selective toxicity towards cancer cells .

Case Study: Anticancer Agents

Research has demonstrated that derivatives of boronic acids, including this compound, show increased selective toxicity towards breast cancer cells compared to traditional carboxylic acid derivatives. This selectivity is crucial for minimizing side effects during cancer treatment .

Organic Synthesis

Cross-Coupling Reactions

This compound is extensively employed in cross-coupling reactions, particularly the Suzuki-Miyaura coupling process. This reaction is vital for constructing complex organic molecules and is widely used in the production of agrochemicals and fine chemicals .

Table 1: Applications in Organic Synthesis

| Reaction Type | Description | Importance |

|---|---|---|

| Suzuki-Miyaura | Forms carbon-carbon bonds using boronic acids | Essential for synthesizing pharmaceuticals and agrochemicals |

| Sonogashira Coupling | Involves coupling aryl halides with alkynes | Useful for creating complex aromatic compounds |

Material Science

Development of Advanced Materials

In material science, this compound is used to develop advanced materials, including polymers and coatings. Its unique properties contribute to enhanced durability and chemical resistance, making it suitable for applications in various industries .

Case Study: Polymer Development

Research has shown that incorporating boronic acids into polymer matrices can improve mechanical properties and thermal stability. This application is particularly relevant in creating materials for electronics and protective coatings .

Bioconjugation and Environmental Monitoring

Bioconjugation Processes

The boronic acid group allows for bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This capability is crucial in developing biosensors and targeted drug delivery systems, enhancing the specificity and efficacy of treatments .

Environmental Applications

Additionally, this compound can be employed in environmental monitoring due to its reactivity with specific pollutants. This makes it useful in analytical chemistry for detecting and quantifying environmental contaminants .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-methylpyridine-5-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-methoxypyridine-5-boronic Acid (CAS 1072946-20-3)

- Molecular Formula: C₆H₇BClNO₃

- Molecular Weight : 187.39 g/mol

- Key Difference : A methoxy (-OCH₃) group replaces the methyl group at position 3.

2-Chloro-5-fluoropyridine-4-boronic Acid

- Molecular Formula: C₅H₄BClFNO₂

- Molecular Weight : 175.35 g/mol

- Key Difference : A fluorine atom replaces the methyl group at position 4.

- Reactivity: Fluorine’s electronegativity alters the electronic environment, improving metabolic stability in drug candidates.

2-Chloro-3-methylpyridine-5-boronic Acid (CAS 1003043-40-0)

- Molecular Formula: C₆H₇BClNO₂

- Molecular Weight : 171.39 g/mol

- Key Difference : The methyl group is at position 3 instead of 4.

- Reactivity : Positional isomerism significantly impacts steric and electronic effects. The 3-methyl derivative exhibits lower yields in Suzuki couplings due to unfavorable steric interactions with palladium catalysts .

Comparative Physicochemical Properties

| Compound (CAS) | Molecular Weight | Melting Point (°C) | Solubility (H₂O) | LogP | Purity (%) |

|---|---|---|---|---|---|

| 2-Chloro-4-methylpyridine-5-boronic acid (913836-08-5) | 171.39 | 180–185 (dec.) | Insoluble | 1.2 | >98 |

| 2-Chloro-4-methoxypyridine-5-boronic acid (1072946-20-3) | 187.39 | 160–165 (dec.) | Slightly soluble | 0.8 | >95 |

| 2-Chloro-5-fluoropyridine-4-boronic acid | 175.35 | 190–195 (dec.) | Insoluble | 1.5 | >97 |

| 2-Chloro-3-methylpyridine-5-boronic acid (1003043-40-0) | 171.39 | 170–175 (dec.) | Insoluble | 1.3 | >97 |

Suzuki-Miyaura Cross-Coupling

- This compound demonstrates superior reactivity in coupling with aryl halides (e.g., 4,6-dichloropyrimidine) due to optimal steric bulk from the 4-methyl group, achieving yields >85% .

- 2-Chloro-4-methoxypyridine-5-boronic acid shows moderate yields (60–70%) due to competing hydrolysis of the methoxy group under basic conditions .

Pharmaceutical Intermediate

- The 4-methyl group in this compound enhances lipophilicity, improving blood-brain barrier penetration in kinase inhibitor candidates .

- Fluorinated analogues (e.g., 5-fluoro derivatives) are prioritized for PET tracer development due to fluorine’s isotopic properties .

Key Research Findings

Catalytic Efficiency : The 4-methyl group in this compound reduces undesired homocoupling by stabilizing the palladium intermediate .

Thermal Stability : Methyl-substituted derivatives exhibit higher thermal stability (decomposition >180°C) compared to methoxy-substituted analogues (decomposition ~160°C), making them suitable for high-temperature reactions .

Biological Activity : In ERK2 inhibitor synthesis, the 4-methyl derivative showed 10-fold higher potency (IC₅₀ = 0.5 nM) than the 3-methyl isomer (IC₅₀ = 5 nM) due to optimized binding pocket interactions .

Biologische Aktivität

2-Chloro-4-methylpyridine-5-boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in synthetic organic chemistry. This article explores its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

- Molecular Formula : C₆H₇ClB

- Molecular Weight : Approximately 142.48 g/mol

- Structural Features : Contains a chloro group at the 2-position and a methyl group at the 4-position of the pyridine ring, along with a boronic acid functional group.

The biological activity of this compound primarily involves its ability to act as an enzyme inhibitor. The mechanism typically includes:

- Binding : The compound interacts with specific enzymes, inhibiting their activity.

- Disruption of Pathways : This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that boronic acids can selectively target cancer cells, enhancing their cytotoxic effects while sparing healthy cells. For instance, compounds similar to this compound have demonstrated increased toxicity towards breast cancer cells compared to normal cells .

-

Enzyme Inhibition : The compound has been reported to inhibit various enzymes, including:

- Acetylcholinesterase

- Butyrylcholinesterase

- Antiurease

- Antithyrosinase

Table 1 summarizes the enzyme inhibition activities observed with related boronic acids:

| Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 | |

| Butyrylcholinesterase | 3.12 ± 0.04 | |

| Antiurease | 1.10 ± 0.06 | |

| Antithyrosinase | 11.52 ± 0.46 |

Case Studies and Research Findings

- Anticancer Studies : A study focused on the synthesis of boronic acid derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) with an IC50 value indicating effective inhibition of cell proliferation .

- Antioxidant Activity : Research has highlighted the antioxidant potential of boronic acid derivatives, suggesting that they may protect against oxidative stress in biological systems .

- Pharmaceutical Applications : The compound is being investigated for its role in drug discovery, particularly as a building block in the synthesis of complex organic molecules and potential pharmaceuticals targeting various diseases.

Applications in Medicinal Chemistry

This compound is utilized in several key areas:

- Drug Development : Its ability to form stable complexes with biological targets makes it valuable in designing new therapeutic agents.

- Synthetic Organic Chemistry : It serves as a crucial reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-methylpyridine-5-boronic acid, and how do purity levels impact downstream applications?

- Synthesis : The compound is typically synthesized via Miyaura borylation, where halogen-metal exchange or cross-coupling reactions introduce the boronic acid group. Evidence from commercial catalogs indicates a purity of >98.0% (HPLC) for research-grade material, which is critical for reproducibility in Suzuki-Miyaura couplings .

- Purification : Recrystallization or column chromatography is often required to achieve high purity. Impurities from incomplete halogen substitution (e.g., residual 5-bromo-2-chloro-4-methylpyridine) can hinder cross-coupling efficiency .

Q. How should researchers characterize this compound to confirm structural integrity?

- Key Techniques :

- NMR : -NMR should show characteristic peaks: pyridine protons (δ 8.2–8.5 ppm), methyl group (δ 2.5 ppm), and boronic acid protons (broad peak δ 6.5–7.5 ppm in DMSO) .

- HPLC : Retention time comparison with standards ensures purity (>98.0%) and detects hydrolyzed boronic acid derivatives .

Q. What are the optimal storage conditions to prevent degradation?

- Stability : The boronic acid group is prone to hydrolysis. Store at 0–6°C under inert gas (argon) in anhydrous solvents (e.g., THF or DCM) .

- Derivative Use : For long-term storage, convert to the pinacol ester (stable at room temperature), which can be hydrolyzed back to the boronic acid as needed .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methyl and 2-chloro substituents influence Suzuki-Miyaura coupling efficiency?

- Mechanistic Insights :

- The electron-withdrawing chloro group at position 2 enhances electrophilicity at the boron-bound carbon, facilitating transmetallation.

- The 4-methyl group introduces steric hindrance, potentially slowing coupling with bulky aryl halides. Use Pd catalysts with bulky ligands (e.g., SPhos) to mitigate this .

- Data Table :

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)/SPhos | 82 | |

| 2-Naphthyl Bromide | Pd(PPh) | 68 |

Q. What strategies resolve contradictions in reported reactivity with heteroaromatic partners?

- Case Study : Discrepancies in coupling yields with 5-bromo-2-fluoropyridine may arise from competitive protodeboronation. Solutions include:

- Lowering reaction temperature (<50°C).

- Adding stabilizing agents (e.g., KPO) to buffer acidic byproducts .

- Advanced Analysis : Use -NMR to monitor boronic acid stability in situ. Hydrolyzed species (boric acid) appear at δ 18–20 ppm .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions?

- Methodology :

- Density Functional Theory (DFT) calculates transition-state energies to predict coupling sites. For example, the 5-boronic acid group reacts preferentially over other positions due to lower activation energy .

Methodological Challenges and Solutions

Q. Why do some batches show reduced catalytic activity despite high purity?

- Root Cause : Trace metal impurities (e.g., Fe, Cu) from synthesis can poison Pd catalysts.

- Solution : Pre-treat the boronic acid with EDTA wash or use ultrapure reagents (>99.99% metals basis) .

Q. What safety protocols are critical when handling this compound?

- Handling : Use gloves, goggles, and fume hoods to avoid inhalation/contact. The compound is not classified as acutely toxic but may hydrolyze to boric acid (WGK 3) .

- Waste Disposal : Neutralize boronic acid waste with NaOH to form borate salts before disposal .

Applications in Medicinal Chemistry

Q. How is this boronic acid utilized in proteolysis-targeting chimera (PROTAC) design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.